molecular formula C8H5F3N2O4 B6321306 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene CAS No. 955978-78-6

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene

Cat. No.: B6321306
CAS No.: 955978-78-6
M. Wt: 250.13 g/mol
InChI Key: YKEVTSMJXUJEMX-UHFFFAOYSA-N
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Description

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F3N2O4 It is characterized by the presence of a benzene ring substituted with a methyl group, two nitro groups, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene typically involves nitration reactions. One common method is the nitration of 2-methyl-5-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both nitro and trifluoromethyl groups makes it a valuable compound for various chemical transformations and research applications .

Properties

IUPAC Name

2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c1-4-6(12(14)15)2-5(8(9,10)11)3-7(4)13(16)17/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEVTSMJXUJEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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